molecular formula C14H9BrCl2N2O3 B2700822 [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate CAS No. 391652-21-4

[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate

Cat. No.: B2700822
CAS No.: 391652-21-4
M. Wt: 404.04
InChI Key: FCNSDTSOJBBYKL-UHFFFAOYSA-N
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Description

[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is a complex organic compound that features both aromatic and heteroaromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure provides unique reactivity and binding properties that are valuable in both research and industrial contexts .

Properties

IUPAC Name

[2-(3-bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2N2O3/c15-9-2-1-3-10(5-9)19-12(20)7-22-14(21)8-4-11(16)13(17)18-6-8/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNSDTSOJBBYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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